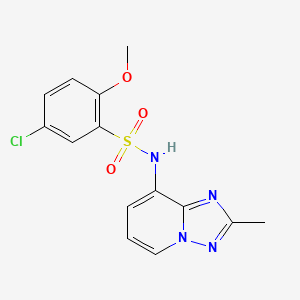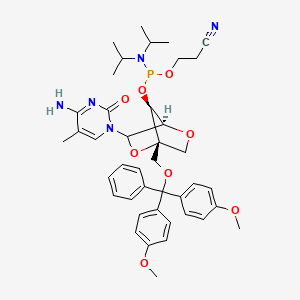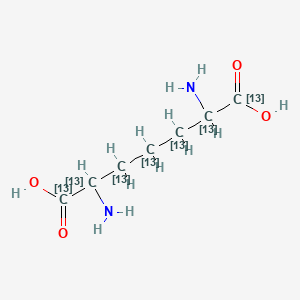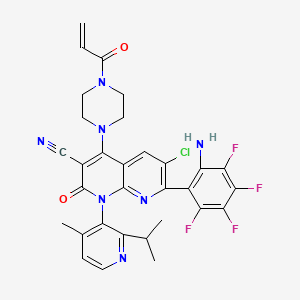
Glecirasib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glecirasib, also known as JAB-21822, is a novel small molecule inhibitor specifically targeting the KRAS G12C mutation. This mutation is prevalent in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This compound has shown promising clinical efficacy and is being developed by Jacobio Pharmaceuticals .
Méthodes De Préparation
The synthesis of Glecirasib involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by the introduction of functional groups necessary for its activity. Industrial production methods focus on optimizing yield and purity while ensuring scalability. Specific reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .
Analyse Des Réactions Chimiques
Glecirasib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are intermediates that contribute to the final structure of this compound .
Applications De Recherche Scientifique
Glecirasib has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool to study the KRAS G12C mutation and its role in cancer biology.
Biology: Helps in understanding the molecular mechanisms of KRAS-driven cancers.
Medicine: Shows potential as a therapeutic agent for treating cancers with KRAS G12C mutations, including non-small cell lung cancer and colorectal cancer.
Industry: Used in the development of targeted cancer therapies and in clinical trials to evaluate its efficacy and safety
Mécanisme D'action
Glecirasib exerts its effects by selectively and irreversibly binding to the cysteine residue of KRAS G12C in its inactive GDP-bound state. This covalent binding locks KRAS G12C in an inactive conformation, preventing its activation and blocking downstream oncogenic signaling pathways. The key molecular targets and pathways involved include the RAF-MEK-ERK signaling cascade, which is crucial for cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Glecirasib is compared with other KRAS G12C inhibitors, such as:
Sotorasib: Another KRAS G12C inhibitor with similar efficacy but different safety profiles.
Adagrasib: Known for its ability to penetrate the central nervous system, making it suitable for treating brain metastases.
This compound stands out due to its high selectivity, low gastrointestinal toxicity, and promising clinical efficacy. Its unique molecular structure and binding mechanism contribute to its potential as a best-in-class KRAS G12C inhibitor .
Propriétés
Formule moléculaire |
C31H26ClF4N7O2 |
|---|---|
Poids moléculaire |
640.0 g/mol |
Nom IUPAC |
7-(2-amino-3,4,5,6-tetrafluorophenyl)-6-chloro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C31H26ClF4N7O2/c1-5-19(44)41-8-10-42(11-9-41)29-16-12-18(32)27(20-21(33)22(34)23(35)24(36)25(20)38)40-30(16)43(31(45)17(29)13-37)28-15(4)6-7-39-26(28)14(2)3/h5-7,12,14H,1,8-11,38H2,2-4H3 |
Clé InChI |
QRRJEUIQLZNPIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C(=C(C(=C5F)F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)

![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)
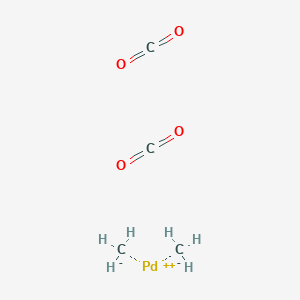
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
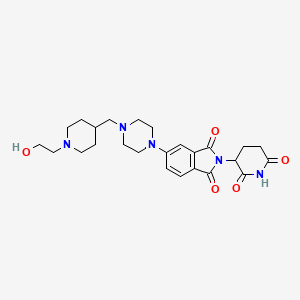
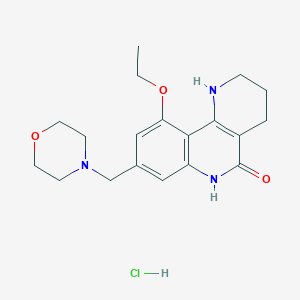
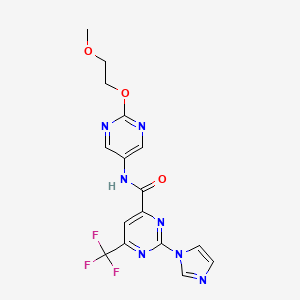
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
